Cas no 1785592-98-4 (1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid)

1-(2,3-Dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane-substituted indane derivative with potential applications in pharmaceutical and organic synthesis. Its unique structure, combining a cyclopropane ring with an indane core, offers steric and electronic properties that may enhance reactivity or binding affinity in medicinal chemistry. The carboxylic acid functional group provides a versatile handle for further derivatization, enabling the formation of esters, amides, or other derivatives. This compound's rigid framework could be advantageous in designing conformationally constrained analogs for drug discovery or as an intermediate in synthesizing complex molecules. Its stability and synthetic accessibility make it a candidate for exploratory research in bioactive molecule development.
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid structure
1785592-98-4 structure
商品名:1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
CAS番号:1785592-98-4
MF:C13H14O2
メガワット:202.249063968658
CID:6483972
PubChem ID:84670677

1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1785592-98-4
    • 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
    • EN300-1871663
    • インチ: 1S/C13H14O2/c14-12(15)13(7-8-13)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,14,15)
    • InChIKey: UWFQCYNAIAPMCQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C3C=CC=CC=3CC2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 202.099379685g/mol
  • どういたいしつりょう: 202.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 37.3Ų

1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871663-1.0g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
1g
$1172.0 2023-06-01
Enamine
EN300-1871663-0.25g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
0.25g
$1078.0 2023-09-18
Enamine
EN300-1871663-0.5g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
0.5g
$1124.0 2023-09-18
Enamine
EN300-1871663-10g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
10g
$5037.0 2023-09-18
Enamine
EN300-1871663-0.05g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
0.05g
$983.0 2023-09-18
Enamine
EN300-1871663-5.0g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
5g
$3396.0 2023-06-01
Enamine
EN300-1871663-10.0g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
10g
$5037.0 2023-06-01
Enamine
EN300-1871663-5g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
5g
$3396.0 2023-09-18
Enamine
EN300-1871663-1g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
1g
$1172.0 2023-09-18
Enamine
EN300-1871663-0.1g
1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid
1785592-98-4
0.1g
$1031.0 2023-09-18

1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid 関連文献

1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acidに関する追加情報

1-(2,3-Dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid

The compound 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid (CAS No. 1785592-98-4) is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclic structure, which combines a cyclopropane ring fused with a dihydroindenyl group. The cyclopropane moiety is known for its strained ring system, which imparts unique electronic and steric properties to the molecule. The dihydroindenyl group, on the other hand, introduces a rigid aromatic framework that enhances the compound's stability and reactivity.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials. Researchers have explored its use as a building block for constructing complex molecular architectures, such as polycyclic compounds and functionalized polymers. The cyclopropane ring's strain energy makes it an attractive candidate for strain-driven reactions, enabling the formation of highly reactive intermediates. This property has been leveraged in the synthesis of novel materials with tailored electronic and mechanical properties.

In terms of synthesis, 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid can be prepared through a variety of methods, including cycloaddition reactions and metal-catalyzed coupling processes. One notable approach involves the use of transition metal catalysts to facilitate the formation of the cyclopropane ring. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the dihydroindenyl group with high precision. These methods not only ensure high yields but also allow for fine-tuning of the molecule's substituents to meet specific functional requirements.

The compound's carboxylic acid functionality further enhances its versatility. This group can participate in various chemical transformations, such as esterification and amidation, enabling the creation of derivatives with diverse applications. For example, ester derivatives of this compound have been investigated for their potential use in drug delivery systems due to their improved solubility and bioavailability.

From a biological perspective, 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid has shown promise in pharmacological studies. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Recent research has focused on its potential as an inhibitor of certain enzymes involved in metabolic pathways. The compound's ability to modulate enzyme activity suggests its potential role in treating various diseases, including metabolic disorders and inflammatory conditions.

In conclusion, CAS No. 1785592-98-4, or 1-(2,3-dihydro-1H-inden-1-yl)cyclopropane-1-carboxylic acid, represents a versatile and intriguing molecule with applications spanning organic synthesis, materials science, and pharmacology. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions across these disciplines.

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